

# Small Molecule Agonists for the Relaxin Receptor: A Technical Guide

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Compound of Interest		
Compound Name:	RXFP1 receptor agonist-6	
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## **Executive Summary**

The relaxin family peptide receptor 1 (RXFP1) is a promising therapeutic target for a multitude of diseases, including heart failure, fibrosis, and various inflammatory conditions. The native ligand, relaxin, has demonstrated therapeutic potential but is limited by its short half-life and the need for parenteral administration. The development of orally bioavailable, small molecule agonists for RXFP1 represents a significant advancement in leveraging the therapeutic benefits of this signaling pathway. This technical guide provides an in-depth overview of the current landscape of small molecule RXFP1 agonists, with a focus on their pharmacological properties, the experimental methodologies used for their characterization, and the intricate signaling pathways they modulate.

#### Introduction to the Relaxin Receptor (RXFP1)

RXFP1, also known as Leucine-rich repeat-containing G-protein coupled receptor 7 (LGR7), is a class A G-protein coupled receptor (GPCR).[1] Its endogenous ligand is the peptide hormone relaxin.[2] The activation of RXFP1 initiates a cascade of intracellular signaling events that lead to a variety of physiological effects, including vasodilation, anti-fibrotic activity, and anti-inflammatory responses.[2] The therapeutic potential of activating this receptor has driven significant efforts in the discovery and development of non-peptidic, small molecule agonists.



The development of small molecule agonists for RXFP1 has been challenging due to the complex nature of the receptor and its interaction with its large peptide ligand.[3] However, high-throughput screening campaigns have successfully identified initial hit compounds, leading to the development of potent and selective agonists.[4]

## **Key Small Molecule RXFP1 Agonists**

The discovery of small molecule agonists for RXFP1 has been a significant breakthrough. The most well-characterized examples include the initial lead compound ML290 and the clinical candidate AZD5462.

#### **ML290: A First-in-Class Agonist**

ML290 was one of the first potent and selective small-molecule agonists of human RXFP1 to be identified through a high-throughput screening campaign.[4][5] It belongs to the 2-acetamido-N-phenylbenzamide chemical series.[6] ML290 has been instrumental as a tool compound for studying the pharmacology of small molecule-mediated RXFP1 activation and has shown efficacy in preclinical models of fibrosis.[7][8]

#### **AZD5462: A Clinical Candidate**

Building on the foundation of early lead compounds like ML290, AstraZeneca has developed AZD5462, an orally active small molecule RXFP1 agonist that has advanced into clinical trials. [5][9][10] Preclinical studies have demonstrated its potential for the treatment of heart failure.[3]

#### **Quantitative Pharmacological Data**

The following tables summarize the key in vitro and in vivo pharmacological parameters for representative small molecule RXFP1 agonists.

Table 1: In Vitro Potency of Small Molecule RXFP1 Agonists



Compound	Assay Type	Cell Line	Parameter	Value	Reference
ML290	cAMP Accumulation	HEK293- hRXFP1	EC50	50 nM - 2 μM (depending on analog)	[11]
AZD5462	cAMP Accumulation	CHO- hRXFP1	pEC50	7.7	[3]
AZD5462	cAMP Accumulation	HEK293- hRXFP1	pEC50	7.4	[3]
AZD5462	cAMP Accumulation	HEK293- cynoRXFP1	pEC50	7.4	[3]
AZD5462	cAMP Accumulation	CHO- ratRXFP1	pEC50	5.29	[3]

Table 2: Pharmacokinetic Properties of AZD5462

Species	Adminis tration	Clearan ce (mL/min /kg)	Volume of Distribu tion (L/kg)	Cmax (μM/L)	T1/2 (hours)	Oral Bioavail ability (%)	Referen ce
Rat	IV (2 mg/kg)	24	0.98	-	1.2	-	[3]
Rat	Oral (1 mg/kg)	-	-	0.23	2.9	58	[3]
Monkey	IV (2 mg/kg)	9.1	0.56	-	4.7	-	[3]
Monkey	Oral (5 mg/kg)	-	-	0.94	7.2	12	[3]
Human	Oral (SAD)	-	-	-	3 - 6	-	[12]



SAD: Single Ascending Dose

#### **Experimental Protocols**

The characterization of small molecule RXFP1 agonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

## Primary Screening: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is the primary method for identifying and characterizing Gs-coupled GPCR agonists.

- Principle: The assay is a competitive immunoassay between native cAMP produced by cells and a d2-labeled cAMP conjugate for binding to a Europium cryptate-labeled anti-cAMP antibody. Activation of RXFP1 leads to an increase in intracellular cAMP, which displaces the d2-labeled cAMP from the antibody, resulting in a decrease in the HTRF signal.[7][13]
- Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human RXFP1 (HEK293-hRXFP1) are commonly used.[14]
- Protocol:
  - Cell Seeding: Seed HEK293-hRXFP1 cells into 384-well or 1536-well plates and allow them to attach overnight.[5][14]
  - Compound Addition: Add test compounds at various concentrations. Include a positive control (e.g., native relaxin) and a negative control (e.g., DMSO vehicle).[14]
  - Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production. A phosphodiesterase (PDE) inhibitor, such as Ro 20-1724, is often included to prevent cAMP degradation.[5][14]
  - Lysis and Detection: Lyse the cells and add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[5]
  - Incubation: Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[8]



- Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).[15]
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the positive and negative controls. Determine EC50 values by fitting the data to a fourparameter logistic curve.[14]

#### **Secondary Functional Assays**

To further characterize the signaling profile of the agonists, a variety of secondary assays are employed.

- pERK1/2 Phosphorylation Assay: Measures the activation of the MAPK/ERK pathway. This
  can be assessed using Western blotting or cell-based immunoassays (e.g., AlphaLISA,
  ELISA).
- cGMP Accumulation Assay: Measures the production of cyclic guanosine monophosphate, another important second messenger. This is often quantified using commercially available ELISA or HTRF kits.
- Serum Response Element (SRE) Reporter Gene Assay: Measures the transcriptional activation downstream of ERK1/2 signaling.
- Matrix Metalloproteinase (MMP) Activity Assays: Assesses the anti-fibrotic potential of the agonists by measuring the activity of MMPs (e.g., MMP-2, MMP-9) using zymography or fluorometric assays.

#### **Signaling Pathways of RXFP1**

Activation of RXFP1 by small molecule agonists initiates a complex network of intracellular signaling pathways. These pathways can be G-protein dependent or independent and are often cell-type specific.

#### **Gs-cAMP Pathway**

The canonical signaling pathway for RXFP1 involves the coupling to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA),

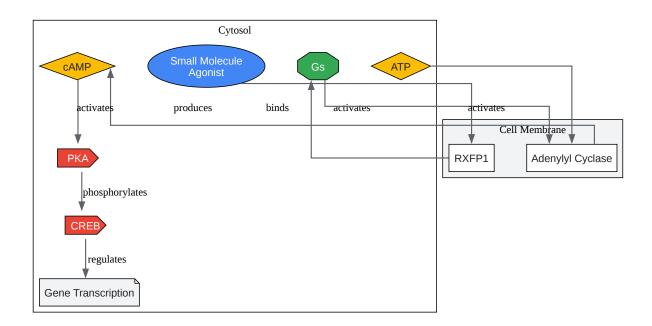


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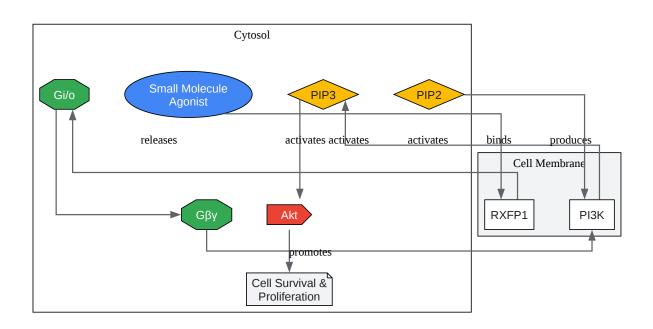


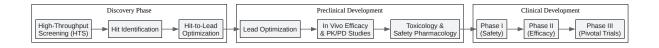
which phosphorylates various downstream targets, leading to cellular responses such as vasodilation and anti-inflammatory effects.[2]











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